molecular formula C24H26N2OS B2483691 2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946327-54-4

2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2483691
CAS No.: 946327-54-4
M. Wt: 390.55
InChI Key: JVQUOXVXFXGCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound with a unique structure that combines biphenyl, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl derivative, which undergoes a series of functional group transformations to introduce the pyrrolidine and thiophene groups. Key steps may include:

    Nucleophilic substitution: to introduce the pyrrolidine group.

    Cross-coupling reactions: to attach the thiophene moiety.

    Amidation: to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted biphenyl or thiophene derivatives.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiophene rings can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    2-([1,1’-biphenyl]-4-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide: Lacks the pyrrolidine ring, which may influence its binding interactions and solubility.

Uniqueness

The combination of biphenyl, pyrrolidine, and thiophene moieties in 2-([1,1’-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide provides a unique set of chemical and physical properties. This makes it a versatile compound for various applications, offering a balance of electronic, steric, and solubility characteristics that are not found in simpler analogs.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c27-24(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)25-17-23(22-12-15-28-18-22)26-13-4-5-14-26/h1-3,6-12,15,18,23H,4-5,13-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQUOXVXFXGCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.